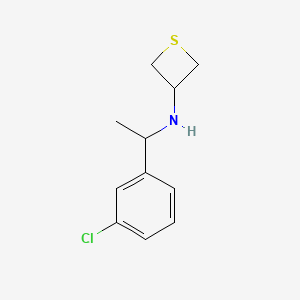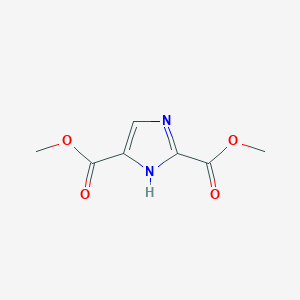
Sodium 2-(2-acetamidophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(2-acetamidophenoxy)acetate is an organic compound with the molecular formula C10H10NO4Na It is a derivative of phenoxyacetic acid and is characterized by the presence of an acetamido group attached to the phenoxy ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-acetamidophenoxy)acetate typically involves the reaction of 2-acetamidophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine, potentially altering the compound’s properties and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Applications De Recherche Scientifique
Sodium 2-(2-acetamidophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of Sodium 2-(2-acetamidophenoxy)acetate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy ring can participate in hydrophobic interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
- 2-(2-Acetamidophenoxy)acetic acid
- 2-(2-Methoxyphenoxy)acetic acid
- 2-(2-Chlorophenoxy)acetic acid
Comparison: Sodium 2-(2-acetamidophenoxy)acetate is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H10NNaO4 |
|---|---|
Poids moléculaire |
231.18 g/mol |
Nom IUPAC |
sodium;2-(2-acetamidophenoxy)acetate |
InChI |
InChI=1S/C10H11NO4.Na/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14;/h2-5H,6H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1 |
Clé InChI |
TWSMVDKCWHNCRG-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)NC1=CC=CC=C1OCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


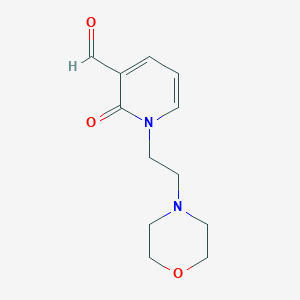

![(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12976233.png)
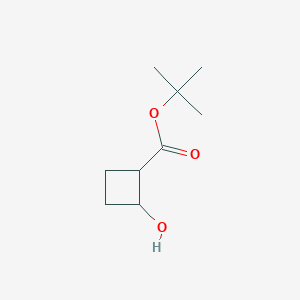
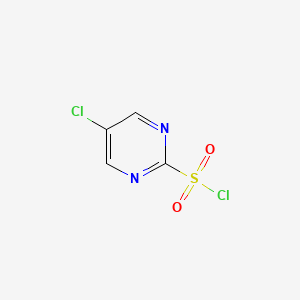
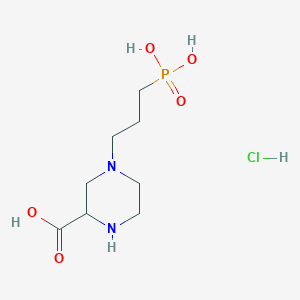

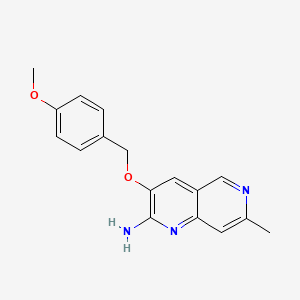



![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
